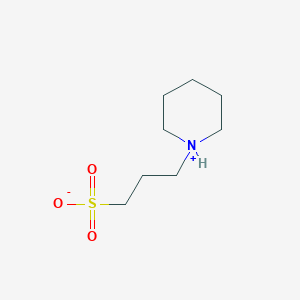

1-Piperidinepropanesulfonic acid

Description

Properties

IUPAC Name |

3-piperidin-1-ylpropane-1-sulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO3S/c10-13(11,12)8-4-7-9-5-2-1-3-6-9/h1-8H2,(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALDBKVFJKDDXNP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CCCS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20150319 | |

| Record name | Piperidine-1-propanesulphonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20150319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1132-60-1 | |

| Record name | 1-Piperidinepropanesulfonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1132-60-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Piperidinepropanesulfonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001132601 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Piperidinepropanesulfonic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=226368 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Piperidine-1-propanesulphonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20150319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Piperidine-1-propanesulphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.161 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-Piperidinepropanesulfonic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NE4H83JFB6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Advanced Chemical Synthesis of 1 Piperidinepropanesulfonic Acid

Strategies for the Preparation of 1-Piperidinepropanesulfonic Acid

The synthesis of this compound, a zwitterionic compound, primarily revolves around the nucleophilic addition of piperidine (B6355638) to a suitable precursor containing a propylsulfonate moiety. This approach is a common strategy for the formation of N-substituted propanesulfonic acids.

Established Synthetic Pathways and Chemical Transformations

The most established and widely utilized method for the synthesis of this compound involves the direct reaction of piperidine with 1,3-propanesultone. This reaction is a classic example of nucleophilic ring-opening of a cyclic sulfonate ester (sultone) by an amine.

The reaction mechanism proceeds via the nucleophilic attack of the nitrogen atom of the piperidine ring on the electrophilic carbon atom of the 1,3-propanesultone, leading to the cleavage of the C-O bond and the formation of the zwitterionic product.

A typical synthetic protocol involves the slow addition of 1,3-propanesultone to a solution of piperidine in a suitable solvent. The choice of solvent can influence the reaction rate and the ease of product isolation. While the reaction can sometimes be performed neat, solvents such as acetonitrile (B52724) or ethanol are often employed. The reaction is generally exothermic and may require cooling to control the temperature. The product, being a zwitterion, often precipitates from the reaction mixture and can be isolated by filtration, followed by washing with a suitable solvent to remove any unreacted starting materials.

| Reactants | Reagents/Solvents | Conditions | Product |

| Piperidine, 1,3-Propanesultone | Acetonitrile or Ethanol | Room temperature or gentle heating | This compound |

Exploration of Novel Synthetic Routes and Reaction Mechanisms

While the reaction between piperidine and 1,3-propanesultone remains the most straightforward approach, research into novel synthetic routes often focuses on the development of one-pot procedures or the use of alternative sulfonating agents. However, specific novel routes for this compound are not extensively documented in publicly available literature, as the existing method is highly efficient.

Exploration into reaction mechanisms for analogous systems includes kinetic studies to understand the factors influencing the rate of N-alkylation of amines with sultones. These studies help in optimizing reaction conditions to achieve high yields and purity.

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the process. Key areas of focus include the use of more environmentally benign solvents, minimizing waste, and improving energy efficiency.

One of the primary considerations in greening the synthesis is the choice of solvent. While acetonitrile is effective, its toxicity profile has led to the exploration of greener alternatives. Water can be an excellent solvent for the synthesis of such water-soluble zwitterionic compounds, potentially simplifying the workup procedure as the product might be directly obtained in an aqueous solution. The use of water as a solvent aligns with the principles of green chemistry by being non-toxic, non-flammable, and readily available.

Furthermore, optimizing the reaction to proceed efficiently at ambient temperature reduces energy consumption. The atom economy of the direct addition of piperidine to 1,3-propanesultone is inherently high, as all the atoms of the reactants are incorporated into the final product, a key principle of green chemistry.

| Green Chemistry Principle | Application in this compound Synthesis |

| Use of Safer Solvents | Employing water as a reaction medium instead of volatile organic solvents. |

| Energy Efficiency | Optimizing the reaction to proceed efficiently at room temperature. |

| Atom Economy | The addition reaction has a 100% theoretical atom economy. |

| Waste Prevention | High-yield reactions minimize the formation of by-products and waste. |

This compound as a Building Block in Organic Synthesis

The bifunctional nature of this compound, possessing both a basic piperidine nitrogen and an acidic sulfonic acid group, makes it an interesting candidate as a building block in organic synthesis. However, its direct utilization in the construction of complex organic molecules is not as widely reported as that of simpler piperidine derivatives.

Utilization in the Construction of Complex Organic Molecules

The presence of the zwitterionic sulfonate group can influence the solubility and reactivity of molecules, which can be a desirable feature in certain applications, such as in the synthesis of water-soluble catalysts or ligands for transition metals. While specific examples of its use in the construction of complex, multi-step total synthesis of natural products are limited, its structure suggests potential applications in the synthesis of functional materials and specialized heterocyclic systems.

Derivatization Reactions Involving the Piperidine Moiety

The piperidine nitrogen in this compound retains its nucleophilic and basic character, allowing for further derivatization reactions. These reactions can be used to introduce additional functional groups or to incorporate the entire this compound moiety into a larger molecular framework.

One potential derivatization is the N-alkylation of the piperidine ring with other electrophiles, although this would lead to the formation of a quaternary ammonium (B1175870) salt. More commonly, the piperidine nitrogen can participate in reactions such as acylation with acid chlorides or anhydrides, or in condensation reactions with aldehydes and ketones to form enamines or other adducts.

These derivatization reactions could be employed to synthesize novel compounds with potential applications in medicinal chemistry or materials science, where the combination of a piperidine scaffold and a sulfonic acid group might impart unique properties. However, detailed research findings on the extensive derivatization of this compound itself are not prevalent in the current body of scientific literature.

Functionalization of the Sulfonic Acid Group for Advanced Applications

The sulfonic acid moiety (–SO₃H) of this compound is a strong acid group that can be chemically modified to create derivatives with tailored properties for advanced applications. wikipedia.org The primary route for this functionalization involves the conversion of the sulfonic acid into a more reactive intermediate, most commonly a sulfonyl chloride (–SO₂Cl). sigmaaldrich.comenamine.net

Conversion to Sulfonyl Chlorides: Sulfonic acids can be converted to their corresponding sulfonyl chlorides using various chlorinating agents. Traditional methods employ reagents like thionyl chloride or phosphorus oxychloride. researchgate.net More modern and milder methods have been developed, utilizing reagents such as 2,4,6-trichloro-1,3,5-triazine (TCT) or 1,3,5-triazo-2,4,6-triphosphorine-2,2,4,4,6,6-hexachloride (TAPC) under neutral or solvent-free conditions, which are compatible with a wider range of functional groups. researchgate.netlookchem.com The resulting sulfonyl chlorides are versatile building blocks in organic synthesis and medicinal chemistry. sigmaaldrich.comsigmaaldrich.com

Synthesis of Sulfonamides: Sulfonyl chlorides readily react with primary or secondary amines to form sulfonamides (–SO₂NR₂). sigmaaldrich.comorganic-chemistry.org This reaction is fundamental to the synthesis of a large class of therapeutic agents known as sulfa drugs, which have applications as antimicrobials, anti-inflammatories, and antitumor agents. researchgate.net Direct methods to convert sulfonic acids to sulfonamides without isolating the sulfonyl chloride intermediate have also been developed, using activating agents like triphenylphosphine ditriflate. acs.orgnih.gov This approach offers a more streamlined process for creating sulfonamide libraries for drug discovery. researchgate.net

Synthesis of Sulfonate Esters: Sulfonate esters (–SO₂OR) are another important class of derivatives that can be prepared from sulfonic acids. The most common method involves the alcoholysis of sulfonyl chlorides. wikipedia.org Alternatively, direct coupling of sulfonic acids with alcohols can be achieved using activating agents. nih.gov Sulfonate esters are used as alkylating agents in organic synthesis and are found in various biologically active molecules. researchgate.netchempedia.info

Conversion to Sulfonyl Fluorides: For applications requiring different reactivity, sulfonic acids can also be converted to sulfonyl fluorides. This is typically a two-step process involving the formation of a sulfonyl chloride followed by a halogen exchange, although one-pot procedures have been developed. nih.govrsc.org Thionyl fluoride has also been used for the direct conversion of sulfonic acid salts to sulfonyl fluorides. nih.govrsc.org

Table 2: Functionalization Reactions of the Sulfonic Acid Group This table is interactive. You can sort and filter the data.

| Target Functional Group | Precursor | Common Reagents | Key Applications of Product |

|---|---|---|---|

| Sulfonyl Chloride (–SO₂Cl) | Sulfonic Acid | Thionyl chloride, TAPC, TCT researchgate.netlookchem.com | Versatile synthetic intermediate sigmaaldrich.comenamine.net |

| Sulfonamide (–SO₂NR₂) | Sulfonyl Chloride | Primary/Secondary Amines organic-chemistry.org | Medicinal chemistry (sulfa drugs), bioisosteres researchgate.net |

| Sulfonamide (–SO₂NR₂) | Sulfonic Acid | Amines, Triphenylphosphine ditriflate acs.orgnih.gov | Direct synthesis for drug discovery acs.orgnih.gov |

| Sulfonate Ester (–SO₂OR) | Sulfonyl Chloride | Alcohols wikipedia.org | Alkylating agents, biologically active compounds researchgate.netchempedia.info |

| Sulfonyl Fluoride (–SO₂F) | Sulfonic Acid/Salt | Cyanuric chloride then KF; Thionyl fluoride nih.govrsc.org | Intermediates in drug discovery enamine.net |

Stereoselective Synthesis and Chiral Analogues of this compound

While this compound itself is an achiral molecule, the introduction of one or more substituents onto the piperidine ring can generate chiral analogues. The stereoselective synthesis of these substituted piperidines is a significant area of research due to the prevalence of the chiral piperidine scaffold in natural products and pharmaceuticals. rsc.orgnih.gov

Stereoselective Synthesis of Substituted Piperidines: The creation of chiral piperidine-based analogues of this compound would involve a two-stage synthetic strategy: first, the stereoselective synthesis of a substituted piperidine, followed by N-alkylation with 1,3-propane sultone. Numerous methods exist for the asymmetric synthesis of substituted piperidines. nih.gov

Catalyst-Controlled Functionalization: Rhodium-catalyzed C-H insertion reactions can be used to introduce substituents at specific positions (C2, C3, or C4) of the piperidine ring. nih.gov The choice of catalyst and protecting group on the nitrogen atom directs the site-selectivity and can achieve high levels of diastereoselectivity and enantioselectivity. nih.gov

Cyclization Strategies: Asymmetric cyclization reactions are a powerful tool. For instance, a radical cyclization of stabilized radicals onto α,β-unsaturated esters can form 2,4,5-trisubstituted piperidines with good diastereomeric ratios. acs.org

Chiral Amine Condensations: Chiral amines can be used as starting materials in multi-component reactions to induce chirality. A one-pot condensation of a chiral amine, a nitroalkene, and an enone can produce enantiomerically pure substituted piperidines through exocyclic stereochemistry control. acs.orgrsc.org

Dearomatization of Pyridines: Chemo-enzymatic methods involving the dearomatization of activated pyridines can produce stereo-enriched 3- and 3,4-disubstituted piperidines. nih.gov This approach often utilizes amine oxidases and ene-reductases in a cascade reaction to achieve high stereoselectivity. nih.gov

Chiral Analogues: By applying these stereoselective methods, a diverse range of chiral analogues of this compound can be envisioned. For example, synthesizing a C2-substituted chiral piperidine and subsequently reacting it with 1,3-propane sultone would yield a chiral version of the buffer. The position and stereochemistry of the substituent on the piperidine ring would significantly influence the molecule's three-dimensional structure and potential interactions in advanced applications, such as chiral selectors in separation science or as scaffolds in asymmetric catalysis. The synthesis of such analogues with defined stereochemistry at C2, C3, or C4 positions is a key focus in modern synthetic organic chemistry. acs.orgacs.orgresearchgate.net

Table 3: General Strategies for Stereoselective Synthesis of Chiral Piperidine Scaffolds This table is interactive. You can sort and filter the data.

| Synthetic Strategy | Description | Type of Control | Example Outcome |

|---|---|---|---|

| Catalyst-Controlled C-H Functionalization | Direct introduction of substituents onto a pre-formed piperidine ring using a chiral catalyst. nih.gov | Catalyst and protecting group control regio- and stereoselectivity. nih.gov | 2-, 3-, or 4-substituted chiral piperidines. nih.gov |

| Asymmetric Cyclization | Construction of the piperidine ring from an acyclic precursor in a stereocontrolled manner. acs.org | Diastereoselective radical cyclizations. acs.org | 2,4,5-trisubstituted piperidines. acs.org |

| Chiral Amine Condensation | Use of a chiral amine in a multi-component reaction to build the heterocyclic ring. acs.orgrsc.org | Substrate-controlled chirality transfer. acs.org | Enantiopure polysubstituted piperidines. rsc.org |

| Chemo-enzymatic Dearomatization | Asymmetric reduction of pyridine derivatives using enzymes to create chiral centers. nih.gov | Biocatalytic stereoselective reduction. nih.gov | Stereo-enriched 3- and 3,4-disubstituted piperidines. nih.gov |

Advanced Analytical Methodologies for 1 Piperidinepropanesulfonic Acid

Chromatographic Techniques for Separation and Characterization

Chromatographic techniques are fundamental for the separation, identification, and quantification of 1-Piperidinepropanesulfonic acid. These methods leverage the differential partitioning of the analyte between a mobile phase and a stationary phase to achieve separation. The choice of technique depends on the specific analytical goal, such as purity assessment, characterization, or targeted analysis in complex matrices.

High-Performance Liquid Chromatography (HPLC) Method Development.nih.govplos.orgflorajournal.comnih.govflorajournal.com

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of non-volatile compounds like this compound. sigmaaldrich.com The development of a robust HPLC method involves the careful selection of a column, mobile phase, and detector to achieve optimal separation and sensitivity. nih.govplos.orgflorajournal.comnih.govflorajournal.com For sulfonic acids, which are strong acids, reversed-phase HPLC is a common approach. tandfonline.com However, due to their high polarity, retention on traditional C18 columns can be challenging. chromforum.org

Method development for this compound would typically involve screening various C18 columns with different surface modifications and end-capping to find one that provides adequate retention and peak shape. nih.gov The mobile phase composition, including the organic modifier (e.g., acetonitrile (B52724) or methanol), aqueous component, and pH, is critical for controlling the retention and selectivity of the separation. phenomenex.commastelf.com Isocratic elution, where the mobile phase composition remains constant, or gradient elution, where the composition changes over time, can be employed to achieve the desired separation. nih.gov Detection is often accomplished using a UV detector, although for compounds lacking a strong chromophore, alternative detection methods like evaporative light scattering detection (ELSD) or mass spectrometry (MS) are necessary. chromforum.org

Development of Derivatization Strategies for Enhanced Detection.researchgate.netwelch-us.com

To overcome the challenge of detecting compounds with poor UV absorbance, derivatization is a powerful strategy. researchgate.netwelch-us.com This process involves chemically modifying the analyte to introduce a chromophore or fluorophore, thereby enhancing its detectability by UV-Visible or fluorescence detectors. researchgate.net For sulfonic acids, derivatization can be performed either pre-column or post-column. sdiarticle4.comresearchgate.net

Several reagents are available for the derivatization of sulfonic acids. Fluorescent labeling agents, such as dansyl chloride (1-dimethylaminonaphthalene-5-sulfonyl chloride, DNS-Cl), can react with the sulfonic acid group to form a highly fluorescent derivative, significantly lowering the limit of detection. researchgate.netsdiarticle4.com The reaction with DNS-Cl is typically carried out under slightly alkaline conditions. sdiarticle4.com Other derivatizing reagents for amines and acids that could potentially be adapted for sulfonic acids include o-phthalaldehyde (B127526) (OPA) and 9-fluorenylmethyl chloroformate (Fmoc-Cl). researchgate.netsdiarticle4.com The choice of derivatization reagent and reaction conditions must be carefully optimized to ensure a complete and reproducible reaction. psu.edu

A simple and practical derivatization procedure using 2-picolylamine (PA) has been shown to significantly increase the detection responses of carboxylic acids in liquid chromatography-electrospray ionization-tandem mass spectrometry (LC-ESI-MS/MS). nih.gov This approach, which involves the formation of amide derivatives, could potentially be adapted for sulfonic acids, enhancing their detection in positive-ion ESI-MS. nih.gov The derivatization with PA has been reported to increase detection responses by 9 to 158-fold for various carboxylic acids. nih.gov

| Derivatization Reagent | Target Functional Group | Detection Method | Key Features |

| Dansyl chloride (DNS-Cl) | Primary and secondary amines, adaptable for sulfonic acids | Fluorescence, UV-Visible | Forms highly fluorescent derivatives, reaction at alkaline pH. sdiarticle4.com |

| o-Phthalaldehyde (OPA) | Primary amines | Fluorescence | Short reaction time, suitable for post-column derivatization. sdiarticle4.com |

| 9-fluorenylmethyl chloroformate (Fmoc-Cl) | Primary and secondary amines | Fluorescence, UV | Provides good retention for smaller molecules. psu.edu |

| 2-Picolylamine (PA) | Carboxylic acids (adaptable for sulfonic acids) | LC-ESI-MS/MS (Positive Ion Mode) | Rapid reaction, significantly increases detection response. nih.gov |

Mobile and Stationary Phase Optimization for Sulfonic Acid Separation.tandfonline.comphenomenex.com

The separation of highly polar compounds like sulfonic acids in reversed-phase HPLC requires careful optimization of both the mobile and stationary phases. tandfonline.comphenomenex.com Standard C18 stationary phases may not provide sufficient retention for such analytes. sielc.com

Stationary Phase Selection:

For enhanced retention of polar analytes, several specialized stationary phases can be considered. These include:

Polar-Embedded Phases: These phases have a polar group (e.g., amide, carbamate) embedded in the alkyl chain, which helps to increase the interaction with polar analytes and reduce peak tailing.

Polar-Endcapped Phases: These phases have been treated to cover a high percentage of the residual silanol (B1196071) groups on the silica (B1680970) surface, which can cause undesirable interactions with polar compounds.

Hydrophilic Interaction Liquid Chromatography (HILIC) Columns: HILIC is an alternative to reversed-phase chromatography that uses a polar stationary phase (e.g., bare silica, amino, or diol) and a mobile phase with a high concentration of organic solvent. chromforum.org This technique is well-suited for the retention and separation of very polar compounds.

Mixed-Mode Columns: These columns possess both reversed-phased and ion-exchange characteristics, offering unique selectivity for ionic and polar compounds. sielc.comchromforum.org For instance, a Primesep 500 column, which is a mixed-mode cation exchange column, can be used in a reversed-phase anion-exclusion mode to separate alkyl sulfonates. sielc.com

Mobile Phase Optimization:

The mobile phase plays a crucial role in controlling the retention and selectivity of sulfonic acid separation. phenomenex.commastelf.com Key parameters to optimize include:

Organic Modifier: Acetonitrile and methanol (B129727) are the most common organic modifiers. The type and concentration of the organic modifier will significantly impact the retention time. phenomenex.com

pH: The pH of the mobile phase affects the ionization state of the sulfonic acid. Since sulfonic acids are strong acids, they will be fully ionized over a wide pH range. However, pH can influence the surface charge of the stationary phase and affect retention. mastelf.com

Ionic Additives: For strong acids like sulfonic acids, buffered mobile phases may not be sufficient to suppress ionization. tandfonline.com Ion-pairing agents, such as tetra-alkylammonium salts, can be added to the mobile phase to form a neutral ion pair with the sulfonated analyte, thereby increasing its retention on a reversed-phase column. nih.gov Alternatively, ion-interaction chromatography can be employed. tandfonline.com Volatile buffers like ammonium (B1175870) formate (B1220265) or ammonium acetate (B1210297) are preferred when using mass spectrometry detection. chromforum.org

A novel approach for separating sulfonic acids utilizes a negatively-charged, cation-exchange BIST™ A+ column with a mobile phase containing a multi-charged positive buffer, such as N,N,N',N'-Tetramethyl-1,3-propanediamine (TMDAP), and a high concentration of organic solvent. sielc.com This method allows for the retention and separation of negatively charged analytes on a negatively charged column surface. sielc.com

Gas Chromatography (GC) with Derivatization Approaches.sigmaaldrich.com

Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. gcms.cz However, this compound is a non-volatile salt, making it unsuitable for direct GC analysis. colostate.edu Therefore, derivatization is essential to convert it into a volatile and thermally stable derivative. sigmaaldrich.comgcms.cz

The derivatization process for GC typically involves replacing active hydrogens in polar functional groups with less polar groups. gcms.cz For sulfonic acids, common derivatization strategies include:

Alkylation: This involves converting the sulfonic acid into a more volatile ester, often a methyl ester. Reagents like trimethylsulfonium (B1222738) hydroxide (B78521) (TMSH) can be used for this purpose. gcms.czmdpi.com

Silylation: This is a widely used derivatization technique where an active hydrogen is replaced by a trimethylsilyl (B98337) (TMS) group. Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) in combination with a catalyst like trimethylchlorosilane (TMCS) are commonly employed. sigmaaldrich.comgcms.cz

The choice of derivatization reagent and reaction conditions (temperature and time) must be carefully optimized to ensure complete conversion of the analyte to its derivative. sigmaaldrich.com Incomplete derivatization can lead to poor peak shape and inaccurate quantification. sigmaaldrich.com On-column derivatization, where the derivatization reaction occurs within the heated GC injection port, can be a rapid and efficient approach for some analytes. researchgate.net

Affinity Chromatography for Targeted Analysis.youtube.com

Affinity chromatography is a highly selective separation technique based on the specific, reversible interaction between an analyte and a ligand immobilized on a stationary phase. youtube.com While not a standard method for the analysis of small molecules like this compound, it could theoretically be developed for its targeted analysis or purification.

To apply affinity chromatography, a ligand that specifically binds to the piperidine (B6355638) or the propanesulfonic acid moiety of the molecule would need to be identified and immobilized on a chromatographic support. The sample containing this compound would then be passed through the column. The target molecule would bind to the ligand, while other components would pass through. The bound this compound could then be eluted by changing the mobile phase conditions, such as pH, ionic strength, or by introducing a competing molecule that displaces the analyte from the ligand. youtube.com The development of such a method would require significant research to identify a suitable high-affinity ligand.

Ion Exchange Chromatography for Purity Assessment.vanderbilt.edu

Ion exchange chromatography (IEC) is a powerful technique for the separation and purification of ionic compounds, making it highly suitable for the purity assessment of this compound. vanderbilt.edu This method separates molecules based on their net charge. vanderbilt.edu

As this compound contains a strongly acidic sulfonate group, it will be negatively charged (anionic) over a wide pH range. Therefore, anion exchange chromatography would be the appropriate mode of IEC. In this technique, a positively charged stationary phase (anion exchanger) is used. When a sample containing this compound is introduced, the negatively charged sulfonate groups will bind to the positively charged stationary phase.

The separation is achieved by eluting the bound analytes with a mobile phase containing a high concentration of a competing ion (e.g., chloride or acetate) or by changing the pH of the mobile phase to alter the charge of the analyte or the stationary phase. vanderbilt.edu Impurities with different charge characteristics will elute at different times, allowing for the assessment of the purity of the this compound sample. nih.gov

Mass Spectrometric Analysis and Structural Elucidation

Mass spectrometry (MS) is a powerful analytical technique used to determine the mass-to-charge ratio of molecules, providing information about their molecular weight and structure. tcichemicals.com In recent years, "soft" ionization techniques like electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) have become particularly effective for analyzing various compounds. tcichemicals.comnih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) Applications

Liquid chromatography-mass spectrometry (LC-MS) is a cornerstone technique for the analysis of a wide array of compounds, including piperidine derivatives. nih.govnih.gov This method combines the separation capabilities of liquid chromatography with the sensitive detection and identification power of mass spectrometry. tcichemicals.com For instance, LC-MS has been successfully employed for the analysis of piperazine (B1678402) designer drugs, which share a similar heterocyclic core with this compound. nih.gov The use of hydrophilic interaction liquid chromatography (HILIC) can be advantageous for retaining polar compounds like sulfonic acids at high acetonitrile concentrations, which is beneficial for achieving high sensitivity in LC/MS analysis. shodex.com

In a typical LC-MS setup, the sample is first separated by high-performance liquid chromatography (HPLC), and the eluent is then introduced into the mass spectrometer for ionization and analysis. tcichemicals.com ESI is a commonly used ionization method for LC-MS because it causes minimal fragmentation, has a broad range of applicable compounds, and is highly operable. tcichemicals.com A study on the N-phenylpiperazine derivate LQFM05 utilized a liquid chromatography-quadrupole time-of-flight/mass spectrometry (LC-QTOF/MS) method for pharmacokinetic and biodistribution studies, demonstrating the utility of this approach for complex biological samples. nih.gov

Derivatization Reagents for Improved Ionization Efficiency and Sensitivity

For compounds that are difficult to ionize or detect at low concentrations, chemical derivatization is often employed to enhance their mass spectrometric response. ddtjournal.com Derivatization can improve both separation and ionization efficiency, and the resulting derivatives often yield specific product ions that allow for sensitive detection. ddtjournal.com

Several strategies exist for derivatizing compounds containing functional groups like sulfonic acids. One approach involves converting non-polar or weakly polar sulfide (B99878) or sulfhydryl groups into more readily ionizable forms. nih.gov For example, S-alkylation using alkyl formates in the presence of a superacid like triflic acid (TfA) can efficiently convert sulfides into sulfonium (B1226848) salts, which are easily detected by ESI and MALDI. nih.gov Another strategy involves acylation, which can form fragmentation-directing derivatives. gcms.cz Perfluoro acid anhydrides are used to create stable and volatile derivatives of amino, hydroxy, and thiol groups. gcms.cz

For sulfonic acids specifically, alkylation to form N-methyl esters using reagents like TMAH has been reported. gcms.cz The introduction of a fixed charge or a charge-generating group is a particularly effective derivatization approach. nih.gov For instance, reagents containing a dimethylamino group can be used to derivatize alcohols and phenols, enhancing their ionization efficiency. ddtjournal.com

| Derivatization Approach | Target Functional Group(s) | Reagent Example(s) | Purpose |

| S-Alkylation | Sulfides | Alkyl formates / Triflic Acid (TfA) | Increase ionization efficiency by forming sulfonium salts. nih.gov |

| Acylation | Amino, Hydroxy, Thiol groups | Perfluoro Acid Anhydrides | Reduce polarity and create stable, volatile derivatives. gcms.cz |

| Alkylation | Sulfonic Acids | TMAH | Form N-methyl esters. gcms.cz |

| Charge-Generation | Alcohols, Phenols | Dansyl chloride (Dns-Cl) | Introduce an ionizable moiety to enhance ionization. ddtjournal.com |

Tandem Mass Spectrometry (MS/MS) for Fragment Ion Analysis

Tandem mass spectrometry (MS/MS) is a crucial technique for structural elucidation. In MS/MS, precursor ions are selected and subjected to collision-induced dissociation (CID) to generate product ions (fragments). The resulting fragmentation pattern provides detailed structural information about the original molecule. ddtjournal.comnih.gov

The analysis of piperidine alkaloids by ESI-MS/MS has shown that the fragmentation patterns are highly dependent on the structure of the molecule. scielo.br For example, the loss of a water molecule is a predominant fragmentation pathway for certain piperidine alkaloids. scielo.br In the analysis of sphingolipids, different classes of compounds exhibit characteristic fragmentation patterns. For instance, glycosylated ceramides (B1148491) show [M+H]+ ions and ions resulting from the loss of a water molecule. nih.gov

The development of LC-MS/MS methods often involves optimizing the multiple reaction monitoring (MRM) transitions, where specific precursor-to-product ion transitions are monitored for high selectivity and sensitivity. nih.govddtjournal.com This approach has been successfully applied to the analysis of various compounds, including piperazine derivatives and sphingolipids. nih.govnih.gov

Spectroscopic Characterization Techniques

Spectroscopic techniques are indispensable for the structural confirmation and analysis of chemical compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and preeminent technique for determining the structure of organic compounds. ipb.ptmsu.edu It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. core.ac.uknih.gov Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are routinely used for the structural elucidation of complex molecules, including heterocyclic compounds. ipb.pt

¹H NMR and ¹³C NMR spectra are the primary tools for chemists. ipb.pt The chemical shift (δ) in a ¹H NMR spectrum provides information about the electronic environment of the protons, while the coupling constants (J) reveal details about the connectivity of neighboring protons. core.ac.uk For complex molecules, advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed to establish the complete carbon skeleton and proton assignments. core.ac.uk The increasing complexity of natural and synthetic compounds necessitates the use of these more advanced NMR techniques. ipb.pt

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that provide a "fingerprint" of a molecule based on its unique vibrational modes. nih.gov These methods are highly specific, often non-destructive, and require minimal sample preparation. nih.govmdpi.com

FTIR and FT-Raman spectra are recorded to identify the characteristic functional groups present in a molecule. nih.govtsijournals.com For example, in a study of 1-formylpiperazine, the IR and Raman spectra were recorded and analyzed with the aid of density functional theory (DFT) calculations to assign the observed vibrational frequencies to specific normal modes of the molecule. nih.gov The vibrational spectra of molecules are influenced by their structure and conformation. nih.gov

Raman spectroscopy can be particularly useful for analyzing samples in aqueous solutions and for studying the vibrational modes of non-polar functional groups. nih.gov The combination of IR and Raman spectroscopy provides a comprehensive understanding of the vibrational properties of a compound, which is essential for its structural characterization. nih.govnih.gov

| Spectroscopic Technique | Information Provided | Key Applications for this compound |

| ¹H NMR | Chemical environment and connectivity of protons. msu.educore.ac.uk | Confirmation of the piperidine ring structure and the propylsulfonic acid chain. |

| ¹³C NMR | Number and chemical environment of carbon atoms. msu.edu | Elucidation of the complete carbon skeleton. |

| 2D NMR (COSY, HSQC, HMBC) | Correlation between protons and carbons, long-range connectivity. core.ac.uk | Unambiguous assignment of all proton and carbon signals, confirming the overall structure. |

| Infrared (IR) Spectroscopy | Vibrational modes of polar functional groups. nih.gov | Identification of characteristic S=O and S-O stretching vibrations of the sulfonic acid group, and C-N stretching of the piperidine ring. |

| Raman Spectroscopy | Vibrational modes of both polar and non-polar functional groups. nih.govmdpi.com | Complementary information to IR, particularly for the hydrocarbon backbone and symmetric vibrations. |

Future Research Directions and Translational Perspectives

Development of Novel Derivatives with Enhanced Bioactivity

The structural scaffold of 1-piperidinepropanesulfonic acid presents a versatile platform for the development of novel derivatives with potentially enhanced biological activity. Future research will likely focus on systematic chemical modifications to explore and optimize structure-activity relationships (SAR). Drawing from established principles in medicinal chemistry applied to piperidine-containing compounds, several strategies could be employed.

Key areas for modification include the piperidine (B6355638) ring, the propane (B168953) linker, and the sulfonic acid group. For instance, substitutions on the piperidine ring could significantly influence binding potency and selectivity for biological targets. Studies on other piperidine-based compounds have shown that adding small substituents, such as a methyl or trifluoromethyl group, can alter pharmacokinetic properties, with a trifluoromethyl group, for example, reducing clearance rates and increasing oral bioavailability. nih.govmssm.edu Isosteric replacement of functional groups is another promising avenue. In research on melanin-concentrating hormone receptor 1 antagonists, replacing a urea (B33335) group in a piperidine-based lead compound with various phenylamide analogues led to the identification of highly potent antagonists. nih.gov

Similarly, modifying the length or rigidity of the propane linker could affect the compound's conformational flexibility and its ability to fit into a target's binding site. The sulfonic acid moiety, crucial for the compound's zwitterionic character, could also be replaced with other acidic groups like carboxylic acid or phosphonic acid to fine-tune acidity and polarity. The synthesis of a focused library of such derivatives would be a critical step. dovepress.comnih.gov This could involve various synthetic strategies, including chemoselective hydrogenation, cyclization, and multicomponent reactions, which have been successfully used for other piperidine derivatives. nih.gov The resulting analogs would then be evaluated to build a comprehensive SAR profile, guiding the design of next-generation compounds with superior efficacy and target specificity.

Table 1: Potential Strategies for Derivative Development and Their Rationale

| Modification Site | Strategy | Potential Outcome | Rationale / Example |

|---|---|---|---|

| Piperidine Ring | Alkylation / Arylation | Altered lipophilicity and target binding | Introduction of small alkyl groups can improve binding potency. nih.gov |

| Piperidine Ring | Halogenation (e.g., CF3) | Improved metabolic stability and bioavailability | Blocking the 6-position of a piperidine ring with a trifluoromethyl group reduced clearance. nih.govmssm.edu |

| Propane Linker | Varying chain length | Optimize spatial orientation for target engagement | Adjusting the distance between the piperidine and sulfonic acid can impact binding affinity. |

| Sulfonic Acid Group | Isosteric Replacement (e.g., with COOH) | Modified acidity, polarity, and cell permeability | A structurally similar compound, 1-Piperidinepropionic acid, has shown distinct biological activity. nih.gov |

| Overall Structure | Fused Ring Systems | Conformational restriction, increased potency | Fused phenyl groups on the piperidine ring have been investigated to explore SAR. nih.gov |

Integration into High-Throughput Screening Platforms

To accelerate the discovery of new biological functions for this compound and its derivatives, integration into high-throughput screening (HTS) platforms is essential. dovepress.comacs.org HTS allows for the rapid testing of thousands to millions of compounds against specific biological targets or cellular pathways. nih.govacs.org A library of novel derivatives, synthesized based on the strategies outlined in the previous section, would form the basis for such a screening campaign.

The process begins with assay development, where a robust and miniaturized biological assay is created to measure the activity of interest. sigmaaldrich.com This could be a target-based assay, such as measuring the inhibition of a specific enzyme, or a cell-based phenotypic assay. Techniques like the Cellular Thermal Shift Assay (CETSA), which measures target engagement by assessing protein stabilization, can be adapted for a high-throughput format and would be suitable for identifying direct binders. nih.gov

Once the assay is validated, the compound library is formatted in microtiter plates for automated handling by robotic systems. nih.govdovepress.com The screening process itself is fully automated, from compound dispensing to signal detection, ensuring high speed and reproducibility. dovepress.com Initial "hits" identified from the primary screen are then subjected to a series of validation and secondary screening steps to confirm their activity, determine potency (e.g., IC50 values), and rule out artifacts or non-specific effects. acs.org This systematic approach enables the efficient identification of promising lead compounds from a large and diverse chemical library, paving the way for further optimization.

Table 2: A Generalized High-Throughput Screening (HTS) Workflow

| Phase | Key Activities | Description |

|---|---|---|

| 1. Assay Development & Validation | Target selection, reagent development, miniaturization | Creating a robust, sensitive, and cost-effective assay suitable for automation in a microplate format (e.g., 384- or 1536-well). |

| 2. Library Preparation | Compound acquisition, solubilization, plating | A library of this compound derivatives is dissolved (typically in DMSO) and arrayed into microtiter plates. |

| 3. Primary Screen | Robotic liquid handling, incubation, signal detection | The entire compound library is tested at a single concentration to identify initial "hits" that show activity above a predefined threshold. |

| 4. Hit Confirmation | Re-testing of initial hits | Active compounds from the primary screen are re-tested under the same conditions to eliminate false positives. |

| 5. Dose-Response Analysis | Serial dilution, IC50/EC50 determination | Confirmed hits are tested across a range of concentrations to determine their potency and efficacy. |

| 6. Secondary & Counter-Screens | Orthogonal assays, selectivity profiling | Hits are tested in different, related assays to confirm their mechanism of action and rule out non-specific activity or assay interference. acs.org |

Advanced Computational Modeling and Simulation Studies

Advanced computational techniques are poised to play a pivotal role in elucidating the mechanisms of action and guiding the rational design of derivatives of this compound. Molecular dynamics (MD) simulations and other modeling approaches can provide insights at an atomic level that are often inaccessible through experimental methods alone. nih.govtaylorandfrancis.com

A prime example of this is the in-silico investigation of the structurally related compound, 1-piperidinepropionic acid (1-PPA). nih.gov MD simulations were used to explore its interaction with the Protease-Activated Receptor 2 (PAR2). These simulations suggested that 1-PPA binds to a conserved allosteric pocket within the receptor's inactive conformation. Such studies typically involve sophisticated software and force fields (e.g., Gromacs with the Charmm36 force field) and simulate the compound's behavior in a realistic environment, such as a solvated lipid bilayer, over timescales of microseconds. nih.gov

Future computational work on this compound could expand on this foundation. Quantitative Structure-Activity Relationship (QSAR) models could be developed using data from HTS campaigns to correlate chemical structures with biological activities, predicting the potency of novel derivatives before their synthesis. nih.govossila.com Furthermore, free energy perturbation (FEP) calculations, a rigorous physics-based method, could be employed to accurately predict how specific chemical modifications would affect binding affinity to a target protein. scientificlabs.co.uk These computational tools can significantly streamline the drug discovery process, reducing the number of compounds that need to be synthesized and tested experimentally. ossila.comscientificlabs.co.uk

Table 3: Advanced Computational Methods and Their Applications

| Computational Method | Description | Application for this compound |

|---|---|---|

| Molecular Docking | Predicts the preferred orientation of a molecule when bound to a target. | To screen virtual libraries of derivatives against a target protein and prioritize compounds for synthesis. |

| Molecular Dynamics (MD) Simulation | Simulates the physical movements of atoms and molecules over time. nih.gov | To understand binding stability, conformational changes, and the role of solvent in the receptor-ligand interaction, as demonstrated for 1-PPA. nih.gov |

| Quantitative Structure-Activity Relationship (QSAR) | Relates variations in chemical structure to changes in biological activity. nih.gov | To build predictive models from HTS data to guide the design of new derivatives with enhanced potency. |

| Free Energy Perturbation (FEP) | Calculates the difference in binding free energy between two ligands. scientificlabs.co.uk | To accurately predict the impact of small chemical modifications on binding affinity, enabling rational, potency-driven design. |

| Constant pH Molecular Dynamics (CPHMD) | Simulates systems where protonation states can change dynamically. medchemexpress.com | To accurately model the zwitterionic nature of the compound and its interactions in environments with varying pH. |

Interdisciplinary Research with Materials Science and Nanotechnology

The unique zwitterionic nature of this compound—possessing both a positively charged piperidinium (B107235) cation and a negatively charged sulfonate anion—opens up exciting avenues for interdisciplinary research, particularly in materials science and nanotechnology. taylorandfrancis.com Zwitterionic compounds are known for their exceptional hydrophilicity and ability to resist non-specific protein adsorption, a property highly valued in biomedical applications. nih.govacs.org

One promising area is the development of functionalized surfaces through the formation of self-assembled monolayers (SAMs). rsc.orgwpmucdn.comnih.gov By anchoring this compound or a suitable derivative to the surface of materials like gold, silicon oxide, or titanium, it is possible to create highly ordered, ultra-low-fouling interfaces. rsc.orgacs.org Such surfaces could be used to improve the biocompatibility of medical implants, biosensors, and diagnostic devices by preventing the buildup of proteins and cells that can lead to device failure or adverse biological responses. nih.gov The terminal sulfonic acid group provides a stable, hydrated layer that repels biomolecules. ossila.comacs.org

In nanotechnology, zwitterionic molecules are increasingly used to coat nanoparticles for drug delivery. nih.gov These coatings act as a "stealth" shield, similar to PEGylation, preventing the nanoparticles from being rapidly cleared by the immune system. nih.gov This prolongs their circulation time in the bloodstream, allowing for more effective targeting of diseased tissues. nih.gov Nanoparticles functionalized with this compound could thus serve as advanced carriers for therapeutic agents, leveraging the compound's anti-fouling properties to create more stable and effective nanomedicines.

Table 4: Potential Applications in Materials Science and Nanotechnology

| Application Area | Concept | Potential Impact |

|---|---|---|

| Biomedical Implants | Coating implant surfaces (e.g., titanium, stainless steel) with SAMs of this compound. nih.gov | Reduced protein fouling and bacterial biofilm formation, leading to improved biocompatibility and lower infection rates. |

| Biosensors | Functionalizing sensor surfaces to prevent non-specific binding of interfering molecules from complex samples (e.g., blood, urine). ossila.com | Increased sensor sensitivity, accuracy, and reliability by minimizing background noise. |

| Drug Delivery | Coating nanoparticles with a zwitterionic shell of this compound derivatives. nih.gov | Enhanced nanoparticle stability, prolonged blood circulation time, and improved drug accumulation at target sites. |

| Microfluidics | Modifying the inner surfaces of microfluidic channels to control surface wettability and prevent channel clogging. ossila.com | Improved performance and longevity of "lab-on-a-chip" devices for diagnostics and research. |

| Marine Coatings | Developing anti-biofouling paints and coatings for ship hulls and marine equipment. | Prevention of the attachment of marine organisms (biofouling), leading to reduced drag and improved fuel efficiency. |

Q & A

Q. What statistical approaches are suitable for analyzing clustered data in toxicity studies involving 1-Piperidinepropanesulfonic acid?

- Methodology : Use mixed-effects models to account for nested observations (e.g., repeated measurements per subject). Validate assumptions via residual plots and likelihood ratio tests. For non-normal data, apply generalized estimating equations (GEEs) .

Q. How can researchers resolve discrepancies in reported toxicity values for this compound across studies?

- Methodology : Conduct a systematic review with meta-analysis:

- Extract data on study design (e.g., dosage, exposure duration, model organism).

- Adjust for confounding variables (e.g., solvent used, purity of compound).

- Apply sensitivity analysis to identify outlier studies .

Q. What novel applications of this compound are emerging in enzyme stabilization studies?

- Methodology : Use circular dichroism (CD) spectroscopy to monitor enzyme conformational changes. Compare activity assays (e.g., Michaelis-Menten kinetics) with/without the compound as a stabilizer. Recent studies suggest enhanced thermostability in lipases when incubated with this compound at 1–5 mM concentrations .

Methodological Frameworks for Hypothesis Development

-

PICOT Framework : For toxicity studies:

-

FINER Criteria : Ensure hypotheses are Feasible (e.g., lab resources for synthesis), Novel (e.g., unexplored buffering effects), and Relevant (e.g., applications in drug delivery) .

Key Considerations for Data Reporting

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.